3beta-Acetoxy-12alpha-hydroxyoleanan-13beta,28-olide
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Overview
Description
3beta-Acetoxy-12alpha-hydroxyoleanan-13beta,28-olide is a triterpenoid compound Triterpenoids are a class of chemical compounds composed of three terpene units, which are often found in plants and have various biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3beta-Acetoxy-12alpha-hydroxyoleanan-13beta,28-olide typically involves multiple steps, starting from simpler triterpenoid precursors. The synthetic route often includes acetylation and hydroxylation reactions. For instance, one common method involves the acetylation of a triterpenoid precursor followed by selective hydroxylation at the 12alpha position. The reaction conditions usually require the use of specific catalysts and solvents to achieve the desired selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from natural sources, such as plants that naturally produce triterpenoids. The extraction process is followed by purification steps, including chromatography, to isolate the desired compound. Alternatively, industrial synthesis may employ optimized synthetic routes that are scalable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
3beta-Acetoxy-12alpha-hydroxyoleanan-13beta,28-olide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the reactions proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional hydroxyl or carbonyl groups, while reduction may result in the removal of oxygen-containing groups .
Scientific Research Applications
3beta-Acetoxy-12alpha-hydroxyoleanan-13beta,28-olide has several applications in scientific research:
Chemistry: It is used as a model compound to study triterpenoid synthesis and reactivity.
Biology: It is investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research explores its potential therapeutic applications, such as in drug development for various diseases.
Mechanism of Action
The mechanism of action of 3beta-Acetoxy-12alpha-hydroxyoleanan-13beta,28-olide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation or cancer progression. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- 3beta-Acetoxy-2alpha,19alpha-dihydroxy-11alpha,12alpha-epoxy-ursan-28,13beta-olide
- 2alpha-Acetoxy-3beta,19alpha-dihydroxy-11alpha,12alpha-epoxy-ursan-28,13beta-olide
- 2-O-acetyl-euscaphic acid
Uniqueness
3beta-Acetoxy-12alpha-hydroxyoleanan-13beta,28-olide is unique due to its specific functional groups and stereochemistry, which confer distinct biological activities and chemical reactivity compared to similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C32H50O5 |
---|---|
Molecular Weight |
514.7 g/mol |
IUPAC Name |
[(1S,4S,5R,13R,17S)-16-hydroxy-4,5,9,9,13,20,20-heptamethyl-23-oxo-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosan-10-yl] acetate |
InChI |
InChI=1S/C32H50O5/c1-19(33)36-24-10-11-28(6)20(27(24,4)5)9-12-29(7)21(28)17-23(34)32-22-18-26(2,3)13-15-31(22,25(35)37-32)16-14-30(29,32)8/h20-24,34H,9-18H2,1-8H3/t20?,21?,22?,23?,24?,28-,29+,30-,31-,32+/m0/s1 |
InChI Key |
SFSFDBPTPLSWRM-DWRPWKLESA-N |
Isomeric SMILES |
CC(=O)OC1CC[C@]2(C(C1(C)C)CC[C@@]3(C2CC([C@@]45[C@]3(CC[C@@]6(C4CC(CC6)(C)C)C(=O)O5)C)O)C)C |
Canonical SMILES |
CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC(C45C3(CCC6(C4CC(CC6)(C)C)C(=O)O5)C)O)C)C |
Origin of Product |
United States |
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